molecular formula C20H19FN4OS B2507272 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111221-38-5

7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2507272
CAS No.: 1111221-38-5
M. Wt: 382.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic chemical compound of significant interest in pharmaceutical and agrochemical research due to its complex heterocyclic architecture. This molecule features a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core, a structure known to be associated with diverse biological activities . The core triazoloquinazoline scaffold is a subject of ongoing investigation in medicinal chemistry, with researchers exploring its potential as a key pharmacophore . The specific substitution pattern on this molecule, including the 7-fluoro group, the 4-propyl chain, and the 1-[(2-methylbenzyl)thio] moiety, is designed to modulate its physicochemical properties and interaction with biological targets. Such hybrid structures, which combine multiple heterocyclic elements, are often explored to enhance potency and selectivity against specific enzymes or receptors . While the specific biological data for this exact compound may be limited in the public domain, its structural features suggest potential for research into antifungal applications, as 1,2,4-triazole derivatives are well-known for their ability to inhibit fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, quinazoline derivatives have been reported to possess a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antibacterial properties, making this hybrid compound a valuable candidate for lead optimization and structure-activity relationship (SAR) studies in various therapeutic areas . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for the latest advancements in triazoloquinazoline chemistry and biology.

Properties

IUPAC Name

7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXVSWFTRYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that belongs to the class of [1,2,4]triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1111221-38-5
  • Molecular Weight : 382.5 g/mol

Research indicates that compounds within the [1,2,4]triazolo[4,3-a]quinazoline family exhibit various biological activities through multiple mechanisms:

  • Antihistaminic Activity : In studies involving guinea pigs, these compounds have demonstrated significant protection against histamine-induced bronchospasm, suggesting their potential as H1-antihistamines .
  • Cytotoxic Effects : Recent investigations have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as HCT-116 and HepG2. The IC50 values for these compounds range from 2.44 to 9.43 μM, indicating a promising therapeutic index .
  • DNA Intercalation : Some derivatives have been identified as DNA intercalators, which may enhance their cytotoxic effects by disrupting DNA replication and transcription processes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Tested Compound Effect IC50 (μM)
H1-AntihistaminicVarious [1,2,4]triazolo[4,3-a]quinazolinesSignificant protection against bronchospasmN/A
Cytotoxicity7-Fluoro derivativeHigh cytotoxicity against HCT-1162.44 - 6.29
DNA IntercalationSelected derivativesEnhanced binding affinity to DNAN/A

Case Study 1: Antihistaminic Activity

A series of experiments were conducted where various [1,2,4]triazolo[4,3-a]quinazoline derivatives were tested for their ability to inhibit histamine-induced bronchospasm in guinea pigs. The results indicated that these compounds significantly reduced bronchoconstriction in a dose-dependent manner.

Case Study 2: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of different quinazoline derivatives on HCT-116 and HepG2 cell lines:

  • Compound 16 , a derivative similar to the target compound, exhibited an IC50 value of 2.44 μM against HCT-116 cells.
  • The study concluded that structural modifications significantly influence cytotoxic potency and selectivity towards specific cancer cell lines .

Comparison with Similar Compounds

Computational Predictions and Toxicity

  • GUSAR Software: Estimates low acute toxicity (LD50 > 500 mg/kg) for triazoloquinazolinones with alkyl/arylthio substituents .

Q & A

Q. Q1. What are the recommended methods for synthesizing 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution and cyclization steps. Key optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts (e.g., NaH or K₂CO₃) to enhance regioselectivity .
  • Temperature control (e.g., 70–80°C) to minimize side reactions .
Reaction Step Optimal Conditions Yield Range Reference
CyclizationMicrowave, 100°C, 30 min65–75%
Thioether formationK₂CO₃, DMF, 70°C80–85%

Q. Q2. How is the structural integrity of the compound confirmed after synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC/TLC: Purity assessment (>95%) and by-product detection .

Q. Q3. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Methodological Answer: Initial screening should focus on:

  • In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing using broth microdilution (MIC determination) .
  • Anti-inflammatory activity via COX-2 inhibition assays .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, molecular docking) guide the study of its bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Docking: Simulate interactions with target proteins (e.g., 14-α-demethylase for antifungal activity) using software like AutoDock .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations) .

Q. Q5. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized protocols: Use identical cell lines, concentrations, and incubation times .
  • Dose-response curves: Establish EC₅₀ values for potency comparison .
  • Metabolic profiling: Evaluate cytochrome P450 interactions to rule out false positives .

Q. Q6. What experimental designs are suitable for studying its environmental fate and toxicity?

Methodological Answer: Adopt a tiered approach:

Physicochemical properties: LogP, solubility, and hydrolysis rates .

Biotic/abiotic degradation: Aerobic/anaerobic conditions with LC-MS monitoring .

Ecotoxicology: Daphnia magna or algal growth inhibition tests .

Parameter Method Reference
Hydrolysis half-lifepH-dependent stability tests
Soil adsorptionBatch equilibrium method

Q. Q7. How to investigate the role of the fluoro and thioether groups in its mechanism of action?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes upon substituent alteration .
  • X-ray crystallography: Resolve ligand-protein complexes to identify key interactions .

Q. Q8. What advanced purification techniques are recommended for isolating by-products?

Methodological Answer:

  • Preparative HPLC: Gradient elution with C18 columns for high-resolution separation .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/dioxane) for crystal lattice selectivity .
  • Flash chromatography: Use silica gel with stepwise polarity gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.